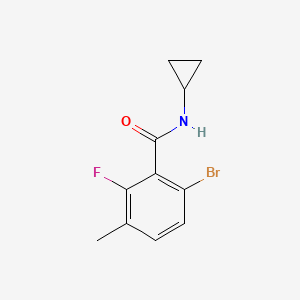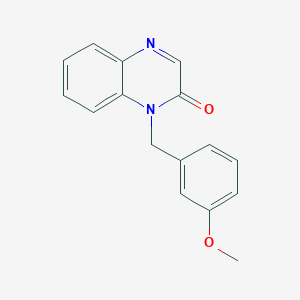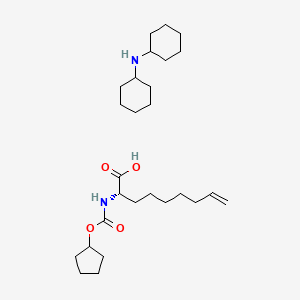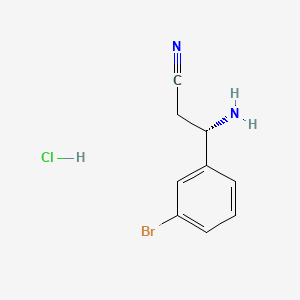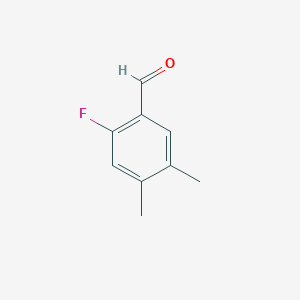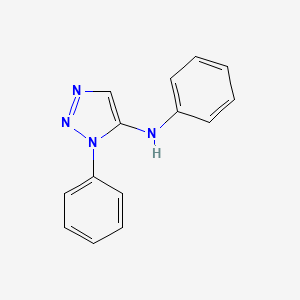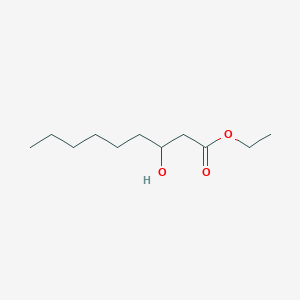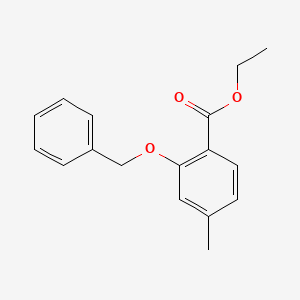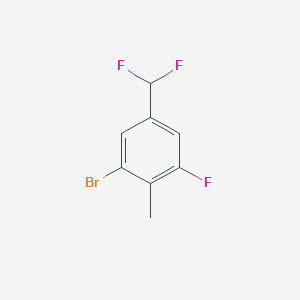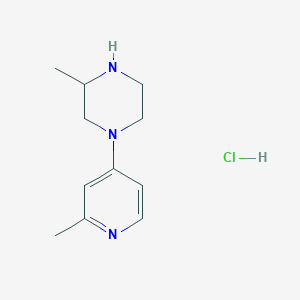![molecular formula C6H2Cl2N2S B14025734 2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)
2,6-Dichlorothiazolo[5,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. . The structure of this compound consists of a thiazole ring fused to a pyridine ring, with chlorine atoms substituted at the 2 and 6 positions.
準備方法
The synthesis of 2,6-Dichlorothiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the fused heterocyclic system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2,6-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo nucleophilic substitution reactions at the chlorine-substituted positions, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with various pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . In biology, it has been investigated for its potential as a histamine H3 receptor antagonist . Additionally, the compound has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 2,6-Dichlorothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound’s structure allows it to interact with a wide range of receptor targets, making it a versatile molecule for drug development.
類似化合物との比較
2,6-Dichlorothiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives, such as 2,7-Dichlorothiazolo[5,4-c]pyridine . While both compounds share a similar core structure, the position of the chlorine atoms can influence their chemical reactivity and biological activity. The unique substitution pattern of this compound may confer distinct properties that make it suitable for specific applications. Other similar compounds include various thiazole and pyridine derivatives that exhibit a range of biological activities .
特性
分子式 |
C6H2Cl2N2S |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
2,6-dichloro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-1-3-4(2-9-5)11-6(8)10-3/h1-2H |
InChIキー |
YPFMTPTWJDRYPR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)SC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14025660.png)
